molecular formula C8H10BrNO B1275897 3-Bromo-6-ethoxy-2-methylpyridine CAS No. 610278-93-8

3-Bromo-6-ethoxy-2-methylpyridine

Cat. No.: B1275897
CAS No.: 610278-93-8
M. Wt: 216.07 g/mol
InChI Key: GEBGDYWVDOXQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-ethoxy-2-methylpyridine is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Target of Action

3-Bromo-6-ethoxy-2-methylpyridine is a bromopyridine derivative . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the biochemical pathways involved in carbon–carbon bond formation .

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place . It forms explosive mixtures with air on intense heating , and its stability can be affected by exposure to moist air or water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethoxy-2-methylpyridine typically involves the bromination of 2-methylpyridine derivatives. One common method is the bromination of 6-ethoxy-2-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethoxy-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form 3-amino-6-ethoxy-2-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Aldehydes and Carboxylic Acids: Formed through oxidation.

    Amines: Formed through reduction.

Scientific Research Applications

3-Bromo-6-ethoxy-2-methylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-ethoxy-2-methylpyridine is unique due to the presence of both the bromine and ethoxy groups, which provide specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of functional groups allows for selective reactions and the formation of a wide range of derivatives.

Properties

IUPAC Name

3-bromo-6-ethoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBGDYWVDOXQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406211
Record name 3-bromo-6-ethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610278-93-8
Record name 3-bromo-6-ethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.